Product packaging for N-Pyrrolylpenicillin(Cat. No.:CAS No. 117516-80-0)

N-Pyrrolylpenicillin

Cat. No.: B050472
CAS No.: 117516-80-0
M. Wt: 327.4 g/mol
InChI Key: CCWDECLVVCXCKS-JFGNBEQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pyrrolylpenicillin is a unique semisynthetic penicillin derivative characterized by the incorporation of a pyrrole moiety. Its primary research value lies in its historical and ongoing use as a model compound for studying the structure-activity relationships (SAR) of beta-lactam antibiotics and the mechanisms of bacterial resistance, particularly against beta-lactamase enzymes. The compound functions by irreversibly inhibiting the transpeptidase/enzymes responsible for bacterial cell wall synthesis, leading to cell lysis and death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3O4S B050472 N-Pyrrolylpenicillin CAS No. 117516-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-pyrrolidin-1-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-14(2)10(13(20)21)17-11(19)9(12(17)22-14)15-8(18)7-16-5-3-4-6-16/h9-10,12H,3-7H2,1-2H3,(H,15,18)(H,20,21)/t9-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWDECLVVCXCKS-JFGNBEQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CN3CCCC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3CCCC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922452
Record name 6-{[1-Hydroxy-2-(pyrrolidin-1-yl)ethylidene]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117516-80-0
Record name N-Pyrrolylpenicillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117516800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-{[1-Hydroxy-2-(pyrrolidin-1-yl)ethylidene]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Pyrrolylpenicillin and Its Analogues

Retrosynthetic Analysis of N-Pyrrolylpenicillin

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comias.ac.in This process involves the theoretical breaking of bonds, known as disconnections, to identify potential synthetic pathways. numberanalytics.comamazonaws.com

Strategic Disconnections and Synthons

The core structure of this compound can be deconstructed through several strategic disconnections. The most logical primary disconnection is the amide bond linking the pyrrole (B145914) moiety to the 6-aminopenicillanic acid (6-APA) core. This is a common and reliable bond formation strategy in penicillin chemistry. amazonaws.com

This disconnection reveals two primary synthons:

Synthon 1: An activated pyrrole carboxylic acid derivative.

Synthon 2: The 6-aminopenicillanic acid (6-APA) nucleus. rsc.org

The synthesis would therefore involve the acylation of 6-APA with a suitable pyrrole-carbonyl electrophile. adarshcollege.inresearchgate.net The pyrrole synthon itself can be further disconnected. For instance, a 1-acylpyrrole can be retrosynthetically derived from a primary amide and 2,5-dimethoxytetrahydrofuran (B146720). organic-chemistry.orgthieme-connect.com This approach is advantageous as it allows for the late-stage introduction of the pyrrole ring.

Another key disconnection in the synthesis of the pyrrole precursor itself is based on the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rsc.org

Considerations for Stereocontrol and Chirality

The penicillin core, 6-aminopenicillanic acid, possesses a specific stereochemistry that is crucial for its biological activity. uct.ac.za Any synthetic route must preserve the stereocenters within the β-lactam ring. ox.ac.uk The acylation of 6-APA is generally considered not to affect the stereochemistry of the bicyclic nucleus.

However, the introduction of substituents on the pyrrole ring could potentially create new chiral centers. In such cases, stereocontrol becomes a critical consideration. nih.gov For instance, if a chiral side chain is attached to the pyrrole, diastereoselective synthesis strategies would be necessary to control the formation of the desired stereoisomer. nih.gov This might involve the use of chiral auxiliaries or asymmetric catalysis during the synthesis of the functionalized pyrrole precursor. rsc.org

Novel Approaches to Pyrrole Ring Functionalization for Penicillin Conjugation

The functionalization of the pyrrole ring before its conjugation to the penicillin nucleus allows for the creation of a diverse range of analogues. Modern synthetic methods offer efficient and selective ways to achieve this.

Microwave-Assisted Organic Synthesis (MAOS) Techniques for N-Substituted Pyrrole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrroles. pensoft.netpensoft.netrsc.org

The Paal-Knorr synthesis of N-substituted pyrroles, a key step in preparing the precursors for this compound, can be significantly enhanced using microwave irradiation. pensoft.net For example, the reaction of 2,5-dimethoxytetrahydrofuran with various amines can be carried out under solvent-free conditions in the presence of a catalyst like molecular iodine, often leading to excellent yields in a fraction of the time required for conventional heating. mdpi.combeilstein-journals.org This method's efficiency and use of greener, solvent-free conditions make it highly attractive. beilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Pyrrole Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to daysMinutes
Yields Moderate to goodOften higher, good to excellent mdpi.com
Energy Consumption HighLow
Solvent Use Often requires organic solventsCan be performed solvent-free mdpi.combeilstein-journals.org

Transition Metal Catalysis in N-Substitution Reactions

Transition metal catalysis offers a versatile and efficient means of forming C-N bonds, which is central to the synthesis of N-substituted pyrroles. mdpi.comresearchgate.net Various transition metals, including copper, palladium, and iron, have been employed to catalyze the N-arylation or N-alkylation of pyrroles. organic-chemistry.org

A notable method involves the copper-catalyzed aerobic oxidative coupling of diols and primary amines to furnish N-substituted pyrroles. organic-chemistry.org This reaction proceeds at room temperature using oxygen as the oxidant, highlighting its mild conditions and functional group tolerance. organic-chemistry.org Iron(III) chloride has also been used as an economical and environmentally friendly catalyst for the synthesis of N-substituted pyrroles in water. beilstein-journals.orgnih.gov Furthermore, gold-catalyzed cycloisomerization of alkyne-containing amino acids presents another sophisticated route to pyrroline (B1223166) derivatives, which can be subsequently aromatized to pyrroles. rsc.org

Green Chemistry Protocols for Pyrrole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrrole synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources. researchgate.net

Water has been successfully used as a green solvent for the synthesis of N-substituted pyrroles. beilstein-journals.orgnih.gov For instance, the iron(III) chloride-catalyzed reaction of amines with 2,5-dimethoxytetrahydrofuran proceeds efficiently in water. beilstein-journals.orgnih.gov Ultrasound irradiation has also been employed to promote the synthesis of tetrasubstituted pyrroles in water under catalyst-free conditions, offering high yields and short reaction times. researchgate.net Additionally, the use of recyclable catalysts, such as magnetically separable nanoparticles, aligns with green chemistry principles by simplifying product purification and reducing waste. beilstein-journals.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, further enhances the atom economy and efficiency of pyrrole synthesis. rsc.org

Penicillin Core Modification Strategies for N-Pyrrolyl Linkage

The principal precursor for semisynthetic penicillins, 6-aminopenicillanic acid (6-APA), serves as the foundational starting material for creating N-pyrrolyl derivatives. psu.edumdpi.comrsc.org The primary strategy for forging the N-pyrrolyl linkage involves the acylation of the 6-amino group of 6-APA with a pyrrole-containing carboxylic acid or a derivative thereof. mdpi.comthieme-connect.com This approach is analogous to the well-established methods for producing other semisynthetic penicillins, such as ampicillin (B1664943) and amoxicillin, where an acyl side chain is attached to the 6-amino position. rsc.org

Beta-Lactam Ring Reactivity in Derivatization

The β-lactam ring is the pharmacophoric heart of penicillin, but its strained four-membered ring structure also renders it highly susceptible to degradation. msu.eduwikipedia.orgnih.gov This reactivity presents a significant hurdle in the synthesis of new penicillin derivatives. The amide bond within the β-lactam ring is less stabilized by resonance compared to a typical acyclic amide, making the carbonyl carbon highly electrophilic and prone to nucleophilic attack, which leads to ring-opening and inactivation of the antibiotic. msu.eduslideshare.net

Hydrolysis, facilitated by acidic or basic conditions or by β-lactamase enzymes, readily cleaves the amide bond. wikipedia.orgnih.gov Therefore, synthetic modifications, including the introduction of a pyrrole moiety, must be conducted under carefully controlled, mild conditions to preserve the integrity of the β-lactam ring. The choice of reagents, solvents, and temperature is critical to prevent unwanted side reactions and ensure the desired this compound is obtained with its antibacterial activity intact.

Methods for N-Acylation or N-Alkylation of the Penicillin Amide Nitrogen

The formation of the crucial bond between the pyrrole group and the penicillin core is primarily achieved through N-acylation of the 6-amino group of 6-APA.

N-Acylation: This is the most prevalent method for synthesizing semisynthetic penicillins. mdpi.comgoogle.com For this compound, this would involve the reaction of 6-APA with a pyrrole-2-carboxylic acid or a related activated derivative. A common strategy involves the use of mixed anhydrides. For instance, a substituted N-pyrrolylcarboxylic acid can be activated with a reagent like pivaloyl chloride in the presence of a base to form a mixed anhydride (B1165640). This activated species then readily reacts with the amino group of 6-APA to form the desired this compound. mdpi.comthieme-connect.com This method has been successfully employed in the synthesis of 7-(N-pyrrolyl) cephalosporins, which are structurally analogous to penicillins. thieme-connect.com

Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of the amide bond between the carboxylic acid of the pyrrole moiety and the amino group of 6-APA.

A specific example from patent literature describes the preparation of penicillins with a substituted α-amino-α-(2-pyrrolyl)acetyl side chain. This involves the coupling of a substituted α-amino-α-(2-pyrrolyl)acetic acid with 6-APA.

N-Alkylation: While N-acylation is the standard, N-alkylation of the amide nitrogen in the penicillin side chain is a less common but potential strategy for modification. Generally, N-alkylation of amides requires converting the amide to its conjugate base using a strong base, followed by reaction with an alkyl halide. However, direct N-alkylation of the existing amide side chain of a penicillin molecule is synthetically challenging due to the reactivity of the β-lactam ring and potential for competing reactions. The conditions required for N-alkylation could easily lead to the degradation of the penicillin core. nih.gov Therefore, the introduction of a pyrrole group via an N-alkyl linkage would likely necessitate a multi-step synthesis to prepare a pyrrole-containing side chain that is then acylated onto the 6-APA nucleus.

Below is a table summarizing potential synthetic precursors and their roles:

Compound/ReagentRole in Synthesis
6-Aminopenicillanic Acid (6-APA)The core penicillin nucleus with a free amino group for derivatization. psu.edumdpi.com
Pyrrole-2-carboxylic acidThe pyrrole-containing building block that provides the "N-pyrrolyl" moiety via acylation. psu.edu
Pivaloyl chlorideAn activating agent for the carboxylic acid, forming a mixed anhydride for efficient acylation. mdpi.com
Dicyclohexylcarbodiimide (DCC)A coupling agent that facilitates the direct formation of an amide bond between a carboxylic acid and an amine.
α-Amino-α-(2-pyrrolyl)acetic acidA specific pyrrole-containing side chain precursor for creating more complex this compound analogues.

Sophisticated Structural Elucidation and Conformational Analysis of N Pyrrolylpenicillin

Advanced Spectroscopic Techniques for Fine Structure Characterization

Spectroscopic methods are indispensable for determining the intricate structural details of complex organic molecules like N-Pyrrolylpenicillin. These techniques provide insights into the connectivity of atoms, their chemical environment, and their spatial arrangement.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete chemical structure of a molecule in solution. researchgate.net For a compound such as this compound, a suite of 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals unambiguously.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. core.ac.uk For this compound, COSY spectra would reveal the connectivity within the pyrrole (B145914) ring, the acyl side chain, and the core bicyclic penicillin structure, allowing for the tracing of proton-proton networks. core.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. researchgate.net It is highly sensitive and allows for the direct assignment of which protons are bonded to which carbon atoms, which is crucial for mapping the carbon skeleton of the molecule. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. mdpi.com This is vital for connecting different structural fragments. For instance, it would be used to establish the connection between the pyrrole ring and the acyl carbonyl group, and between the acyl side chain and the 6-amino position of the penam (B1241934) nucleus.

By combining the data from these experiments, a complete and unambiguous assignment of the NMR signals for this compound can be achieved, confirming its covalent structure.

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. pnas.org For this compound, HRMS would confirm the molecular formula, C₁₄H₁₅N₃O₄S, by providing a mass measurement with high precision.

Furthermore, advanced mass spectrometry techniques can be used for isotopic fingerprinting. Isotope Ratio Mass Spectrometry (IRMS) measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample. capes.gov.brresearchgate.net These ratios can provide clues about the synthetic pathway or origin of the compound. While primarily used in fields like forensics and food science, this technique could theoretically be applied to characterize the isotopic signature of this compound. mdpi.com

Chiroptical Spectroscopy for Absolute Configuration

This compound possesses multiple chiral centers, making the determination of its absolute configuration essential. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are central to this task. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its secondary structure elements and the spatial arrangement of its chromophores. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength.

For this compound, the experimental CD and ORD spectra would serve as a unique fingerprint for its specific enantiomeric form. By comparing these experimental spectra with those predicted by quantum chemical calculations for a proposed absolute configuration, the true stereochemistry can be unambiguously assigned.

Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high accuracy.

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive information on:

The absolute configuration of all stereocenters.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state, including the pucker of the thiazolidine (B150603) and β-lactam rings.

Intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While no published crystal structure for this compound is currently available, this method remains the most powerful for obtaining an unambiguous depiction of its solid-state molecular architecture.

Computational Methods for Predicting and Validating Molecular Conformations

Computational chemistry offers powerful tools to complement experimental data, predict molecular properties, and explore the conformational landscape of flexible molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to:

Optimize the geometry of different possible conformers to find the lowest energy (most stable) structures.

Predict spectroscopic data, such as NMR chemical shifts and chiroptical spectra (CD/ORD). These predicted spectra can be compared with experimental data to validate a proposed structure or assign an absolute configuration.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a trajectory of the molecule's conformations. For this compound, MD simulations could reveal:

The preferred conformations in different solvent environments.

The flexibility of the pyrrole side chain relative to the penicillin core.

The dynamic range of motion of the entire molecule, offering insights into how it might adapt its shape upon binding to a biological target.

Together, these computational methods provide a dynamic picture of the molecule's structure and behavior that is inaccessible through experimental techniques alone.

Theoretical Chemistry and Computational Investigations of N Pyrrolylpenicillin

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. rsc.orgfrontiersin.orgnih.gov These methods solve the Schrödinger equation, or related equations, to provide insights into electron distribution, molecular orbital energies, and other electronic characteristics. nih.gov

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. iaea.orgrutgers.edu It is particularly valuable for predicting the reactivity of molecules by calculating various descriptors.

A DFT study on N-Pyrrolylpenicillin would typically involve:

Optimization of Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Calculation of Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index would be derived from the HOMO and LUMO energies. These provide quantitative measures of the molecule's susceptibility to chemical reactions.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to identify nucleophilic and electrophilic sites, which are crucial for understanding interaction mechanisms.

However, no specific DFT studies detailing the reactivity of this compound have been found in the public domain.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. aps.orgresearchgate.netnih.gov These methods, while often more computationally intensive than DFT, can provide highly accurate descriptions of electronic properties.

For this compound, ab initio calculations could be used to:

Accurately Determine Electronic Energy: Providing a precise value for the total electronic energy of the molecule.

Calculate Ionization Potential and Electron Affinity: These properties are fundamental to understanding the molecule's behavior in redox reactions.

Predict Spectroscopic Properties: Such as UV-Vis and NMR spectra, which can be compared with experimental data for validation of the computational model.

Currently, there are no published ab initio studies focused on the electronic properties of this compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govmdpi.com This technique is invaluable for exploring the conformational landscape of a molecule and its interactions with other molecules, such as proteins. nih.gov

Ligand-Protein Complex Stability Assessment

To understand the potential biological activity of this compound, MD simulations of its complex with a target protein (e.g., a penicillin-binding protein) would be essential.

Such a study would typically involve:

System Setup: Placing the docked this compound-protein complex in a simulated physiological environment (water, ions).

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.

Analysis of Stability: Calculating the root-mean-square deviation (RMSD) of the protein and ligand over time to assess the stability of the complex. A stable RMSD suggests a stable binding pose.

Analysis of Interactions: Monitoring the hydrogen bonds and other non-covalent interactions between this compound and the protein's active site throughout the simulation to understand the key binding determinants.

No specific MD simulation studies assessing the stability of an this compound-protein complex are currently available.

Conformational Sampling and Trajectory Analysis

MD simulations allow for the exploration of the different shapes (conformations) a molecule can adopt. nih.govbiorxiv.orgchemrxiv.org

For this compound, this would entail:

Simulation of the Isolated Molecule: Running MD simulations of this compound in a solvent to observe its conformational flexibility.

Clustering Analysis: Grouping similar conformations from the simulation trajectory to identify the most populated and energetically favorable shapes.

Dihedral Angle Analysis: Tracking the rotation around key rotatable bonds to understand the barriers to conformational change.

Publicly available research does not include conformational sampling and trajectory analysis of this compound via MD simulations.

Binding Free Energy Calculations (e.g., MM-PBSA/MM-GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the binding free energy of a ligand to a protein. nih.govresearchgate.netinrs.casamipubco.comresearchgate.netgithub.compkusz.edu.cnnih.govrsc.orgnih.gov These methods combine molecular mechanics energy calculations with continuum solvation models.

A typical MM/PBSA or MM/GBSA study for this compound would involve:

Snapshot Extraction: Taking snapshots of the this compound-protein complex from a stable MD simulation trajectory.

Energy Calculations: For each snapshot, calculating the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy (typically estimated from the solvent-accessible surface area).

Binding Free Energy Estimation: Calculating the difference in the free energies of the complex, the free protein, and the free ligand to estimate the binding free energy.

There are no published studies that report the binding free energy of this compound to any protein target using MM/PBSA or MM-GBSA methods.

Structure Activity Relationship Sar Studies of N Pyrrolylpenicillin Analogues

Systematic Structural Modifications and Their Impact on Target Interactions

Systematic structural modifications of N-Pyrrolylpenicillin analogues would logically focus on two primary domains: the pyrrole (B145914) moiety and the penicillin core, including its side chain. mdpi.comnih.gov Each modification has the potential to alter the compound's affinity for its target, typically penicillin-binding proteins (PBPs), as well as its stability, and pharmacokinetic profile.

The pyrrole ring, being an electron-rich aromatic heterocycle, offers multiple positions for substitution, which can significantly modulate the electronic and steric properties of the entire N-acyl side chain of the penicillin. nih.gov The nature and position of substituents on the pyrrole ring are expected to have a profound impact on the biological activity of this compound analogues.

Substituents on the pyrrole ring can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Alkyl, alkoxy, and amino groups, when attached to the pyrrole ring, increase the electron density of the ring. This can enhance the hydrophobic character of the side chain, potentially improving its interaction with hydrophobic pockets within the active site of target enzymes. However, excessive lipophilicity can also lead to decreased solubility and bioavailability.

Electron-Withdrawing Groups (EWGs): Halogens, nitro groups, and carbonyl groups decrease the electron density of the pyrrole ring. nih.gov These groups can introduce polar interactions and hydrogen bonding opportunities with the target protein, which might enhance binding affinity. For instance, a nitro group on a pyrrole ring has been shown to be important for the antiviral activity of some pyrrole derivatives. nih.gov

The position of the substituent on the pyrrole ring is also crucial. Steric hindrance is a significant factor; bulky substituents near the amide linkage to the penicillin core could interfere with the proper orientation of the molecule within the enzyme's active site, thereby reducing its activity. mdpi.com Conversely, specific steric bulk at other positions might be beneficial, for example, by providing a better fit into a specific sub-pocket of the target protein.

Substituent Type on Pyrrole MoietyExpected Impact on ActivityRationale
Electron-Donating Groups (e.g., -CH3, -OCH3) Potentially increased or decreasedMay enhance hydrophobic interactions but could also lead to steric clashes.
Electron-Withdrawing Groups (e.g., -NO2, -Cl) Potentially increasedCan introduce favorable polar interactions and hydrogen bonds with the target. nih.gov
Bulky Substituents Likely decreasedMay cause steric hindrance, preventing optimal binding to the target enzyme. mdpi.com

The penicillin core, or the 6-aminopenicillanic acid (6-APA) nucleus, is the cornerstone of the molecule's antibacterial activity. wikipedia.org Modifications to this core and the N-acyl side chain are well-established strategies to modulate the antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic properties. nih.gov

The β-lactam ring is the key pharmacophore of all penicillins, and its integrity is essential for antibacterial action. The N-acyl side chain, in this case, the N-pyrrolyl group, plays a crucial role in determining the specific properties of the penicillin derivative. semanticscholar.org

Key modifications and their expected impact include:

Alterations to the 6-APA Core: While less common for generating diversity compared to side-chain modifications, changes to the 6-APA nucleus itself can have dramatic effects. For example, creating a carbapenem-like stereochemistry can alter the spectrum of activity and resistance profile. nih.gov

Linker Modification: The amide bond connecting the pyrrole ring to the 6-APA can be modified. For instance, introducing a longer or more flexible linker could allow the pyrrole moiety to access different regions of the binding site.

Introduction of Substituents on the Pyrrole Ring: As discussed previously, this is a primary avenue for optimization. The electronic and steric nature of these substituents will directly influence the interaction with the PBP. nih.govacs.org

Modification to Penicillin StructureExpected Impact on ActivityRationale
Variation in N-Acyl Side Chain HighThe side chain is a major determinant of antibacterial spectrum and β-lactamase stability. nih.govsemanticscholar.org
Modification of the 6-APA Core HighCan fundamentally alter the mechanism of action and resistance profile. nih.gov
Stereochemistry HighThe specific stereochemistry of the penicillin core is crucial for its biological activity.

Substituent Effects on Pyrrole Moiety

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound analogues, QSAR can be a powerful tool for understanding the key molecular features that govern their antibacterial potency and for designing new, more effective derivatives. ljmu.ac.ukfrontiersin.org

Descriptor Selection and Model Development

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical representations of various aspects of the molecule's structure and properties. For this compound analogues, relevant descriptors would likely fall into the following categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule and can be related to its size, shape, and branching.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These are particularly important for understanding how the pyrrole ring's substituents influence its reactivity.

Steric Descriptors: These describe the three-dimensional shape and bulk of the molecule, which are crucial for its fit into the active site of a target protein.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic regions of the target.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to develop a mathematical model that correlates a subset of these descriptors with the observed biological activity. researchgate.netnih.gov The goal is to create a model that is not only statistically robust but also has good predictive power for new, untested compounds. nih.gov

Descriptor CategoryExamplesRelevance to this compound
Topological Molecular weight, connectivity indicesRelates to the overall size and shape of the molecule.
Electronic Dipole moment, HOMO/LUMO energiesDescribes the electronic influence of pyrrole substituents.
Steric Molar refractivity, van der Waals volumeQuantifies the bulk and shape of the side chain.
Hydrophobic LogPRelates to membrane permeability and hydrophobic interactions.

Predictive Modeling for Design Optimization

A validated QSAR model can be used as a predictive tool to guide the design of new this compound analogues with enhanced activity. researchgate.netceu.esubc.ca By inputting the descriptors of a virtual or yet-to-be-synthesized compound into the QSAR equation, its biological activity can be predicted without the need for laborious and costly laboratory synthesis and testing.

This predictive capability allows for the in-silico screening of large virtual libraries of this compound derivatives. Compounds that are predicted to be highly active can then be prioritized for synthesis and biological evaluation, significantly accelerating the drug discovery process. The insights gained from the QSAR model about which descriptors are most influential can also guide medicinal chemists in making more rational and targeted structural modifications to optimize the lead compound.

Mechanistic Biochemical Studies on N Pyrrolylpenicillin Target Interactions

Enzyme Inhibition and Activation Mechanisms

The primary mechanism of action for penicillin antibiotics is the inhibition of PBP enzymatic activity. patsnap.commdpi.com Penicillins act as suicide substrates, or irreversible inhibitors, of the transpeptidase domain of PBPs. mdpi.com By mimicking the structure of the D-alanyl-D-alanine portion of the natural peptidoglycan substrate, penicillins gain access to the enzyme's active site. mdpi.com

The inhibition of PBPs is generally a direct inactivation of the enzyme's catalytic function. However, some studies on other β-lactams suggest more complex interactions. For instance, the binding of certain β-lactams to a specific PBP (PbpP) can lead to the activation of a stress response pathway (the σP regulon), indicating that PBP-ligand binding can sometimes trigger downstream signaling events rather than just simple enzyme inhibition. nih.gov Specific studies detailing whether N-Pyrrolylpenicillin can activate any cellular pathways have not been identified.

Covalent versus Non-Covalent Binding Modes

The interaction between penicillin and its PBP target is characterized by the formation of a stable covalent bond. wikidoc.orgwikipedia.orgnih.gov The process begins with the non-covalent formation of an enzyme-substrate complex. wikidoc.org Subsequently, the highly reactive β-lactam ring of the penicillin molecule is attacked by a nucleophilic serine residue within the PBP active site. wikidoc.orgwikipedia.orgmdpi.com This results in the opening of the β-lactam ring and the formation of a stable, long-lasting acyl-enzyme intermediate. wikipedia.orgmdpi.com This covalent modification effectively inactivates the enzyme, as the deacylation step is extremely slow, preventing the PBP from participating in cell wall synthesis. nih.gov This irreversible binding is a hallmark of the penicillin class of antibiotics. wikipedia.org

Allosteric Modulation and Conformational Changes in Target Enzymes

Allosteric regulation involves the binding of a molecule to a site on an enzyme distinct from the active site (an allosteric site), which induces a conformational change that alters the enzyme's activity. numberanalytics.comlibretexts.org While penicillins are classic examples of active-site directed inhibitors, the binding event can induce conformational changes in the target PBP. For example, the binding of the β-lactam carbenicillin (B1668345) to PBP3 has been shown to increase the enzyme's thermostability, which is indicative of a conformational shift. wikipedia.org

Furthermore, some research suggests that β-lactam binding can have effects beyond simple active site blockage. The activation of the σP factor by certain β-lactams is hypothesized to occur because the antibiotic induces a specific conformational change in PbpP, allowing it to interact with other proteins in a signaling cascade. nih.gov This could be considered a form of allosteric effect, where binding at the active site modulates the protein's ability to interact at a different site. However, there is no direct evidence from the available literature to suggest that this compound specifically engages in allosteric modulation or that allosteric sites have been identified on PBPs for this class of inhibitors.

Substrate Specificity and Selectivity Profiling

PBPs are a family of enzymes that catalyze the final steps of peptidoglycan biosynthesis, including D-alanine carboxypeptidase, peptidoglycan transpeptidase, and peptidoglycan endopeptidase reactions. wikidoc.orgwikipedia.org The specificity of penicillins for PBPs is derived from their structural similarity to the terminal D-Ala-D-Ala motif of the peptidoglycan precursor peptides. mdpi.com This molecular mimicry allows them to be recognized and bound by the active site of the PBP.

Different bacterial species possess multiple types of PBPs (e.g., PBP1, PBP2, PBP3), and β-lactam antibiotics can exhibit varying affinities for these different PBP isoforms. patsnap.comvenatorx.com This differential affinity contributes to their antibacterial spectrum and specific morphological effects on bacteria. For example, PBP3 is specifically involved in cell division, and its inhibition leads to filamentation of the bacteria. patsnap.com A comprehensive selectivity profile for this compound against a panel of different PBPs from various bacterial species is not available in the searched literature. Such a profile would be essential for understanding its specific antibacterial activity and potential advantages over other penicillins.

In Vitro Enzyme Kinetic Analysis of N Pyrrolylpenicillin

Determination of Kinetic Parameters (K_m, V_max, K_i)

The core of an in vitro kinetic profile lies in determining key parameters that describe the interaction between an enzyme and its substrate or inhibitor. For a compound like N-Pyrrolylpenicillin, these parameters would be determined in relation to key bacterial enzymes, such as the TEM-1 or CTX-M-15 β-lactamases.

V_max (Maximum Velocity): This represents the maximum rate at which the enzyme can catalyze the reaction when it is fully saturated with the substrate.

K_m (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of V_max. It is often used as an inverse measure of the enzyme's affinity for the substrate; a lower K_m suggests a higher affinity.

K_i (Inhibition Constant): This parameter quantifies the potency of an inhibitor. It represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower K_i value indicates a more potent inhibitor.

Steady-state kinetics are the most common approach for determining K_m and V_max. asm.org These experiments are conducted under conditions where the concentration of the enzyme-substrate complex remains relatively constant over time. acs.org The data are typically fitted to the Michaelis-Menten equation to calculate the kinetic parameters. acs.org

In a typical assay to assess this compound's effect on a β-lactamase, a chromogenic substrate like nitrocefin (B1678963) or CENTA is used. nih.govacs.org The hydrolysis of the β-lactam ring in these substrates by the enzyme causes a measurable change in absorbance. asm.org To determine if this compound is a substrate, its own hydrolysis would be monitored. To measure its inhibitory properties, it would be introduced into the reaction with the reporter substrate. plos.org By measuring the reaction rates at various substrate and inhibitor concentrations, a competition model can be constructed. From these data, the inhibition constant (K_i) can be calculated, indicating how effectively this compound competes with the substrate for the enzyme's active site. asm.orgplos.org

Using techniques like stopped-flow spectroscopy, researchers can monitor the rapid formation and breakdown of reaction intermediates. nih.gov For a penicillin derivative, this analysis would focus on two key steps:

Acylation (rate constant k_2): The formation of the covalent bond between the penicillin's β-lactam ring and a serine residue in the enzyme's active site. oup.com

Deacylation (rate constant k_3): The hydrolysis of this covalent bond, which regenerates the free enzyme. oup.com

By measuring these individual rate constants, one can determine the rate-limiting step of the reaction. bohrium.com For many effective β-lactam inhibitors, the rate of acylation is fast, while the rate of deacylation is very slow, effectively trapping the enzyme in an inactive state. oup.com Pre-steady-state analysis of this compound would reveal whether it acts as a simple substrate, a potent inhibitor with a long-lived acyl-intermediate, or a "suicide inhibitor" where the intermediate undergoes further reactions leading to irreversible inactivation. patsnap.com

Steady-State Enzyme Kinetics

Impact of this compound on Enzyme Turnover Rates

The enzyme turnover rate, or k_cat , represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate (k_cat = V_max / [E]_total). For β-lactamase inhibitors that are also substrates (i.e., they are hydrolyzed by the enzyme), this value is a measure of catalytic efficiency.

For mechanism-based inhibitors like many penicillins, a related and critical parameter is the turnover number (also called partition ratio). This number quantifies the molar ratio of inhibitor molecules that are hydrolyzed (turned over) by the enzyme for every one molecule that leads to its inactivation. asm.org A low turnover number is desirable for an inhibitor, as it signifies that the inactivation process is highly efficient and the inhibitor is not wastefully hydrolyzed. asm.org For example, some class C β-lactamases have very low turnover numbers for the inhibitor sulbactam, while class D enzymes have very high ones, making them less susceptible to inhibition by it. asm.org Determining the turnover number for this compound would be essential to understanding its potential to effectively shut down β-lactamase activity in bacteria.

Competitive, Non-Competitive, and Uncompetitive Inhibition Patterns

Enzyme inhibitors can be classified based on how they interact with the enzyme and substrate. These patterns are typically distinguished by analyzing how the inhibitor affects K_m and V_max.

Competitive Inhibition : The inhibitor structurally resembles the substrate and binds to the same active site. libretexts.orgnih.gov This form of inhibition can be overcome by increasing the substrate concentration. A competitive inhibitor increases the apparent K_m but does not change V_max. Many β-lactamase inhibitors, including early penicillins like methicillin, act as competitive inhibitors. oup.com

Non-Competitive Inhibition : The inhibitor binds to a different site on the enzyme (an allosteric site), not the active site. libretexts.org It can bind to either the free enzyme or the enzyme-substrate complex. libretexts.org This type of inhibition reduces the enzyme's catalytic efficiency without affecting substrate binding. Consequently, a non-competitive inhibitor decreases V_max but does not change K_m. This pattern is seen with some cephalosporins against certain β-lactamases. asm.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, at a site distinct from the active site. wikipedia.org This mode of inhibition is most effective at high substrate concentrations. An uncompetitive inhibitor decreases both the apparent V_max and K_m.

Kinetic studies on this compound would involve plotting reaction data (e.g., using a Lineweaver-Burk plot) in the presence and absence of the compound to determine which of these patterns it follows. Given its structure as a penicillin derivative, it would most likely exhibit competitive or mechanism-based inhibition, which often presents with competitive kinetics initially. patsnap.comoup.com

Variability Factors in In Vitro Enzyme Kinetic Data

The results of in vitro enzyme kinetic assays can be influenced by numerous factors, leading to variability between experiments and laboratories. It is crucial to control for these variables to ensure data are reproducible and comparable.

Enzyme Source and Purity : Different variants (allotypes) of the same β-lactamase can have different kinetic properties. asm.org For instance, OXY-1 and OXY-2 groups of β-lactamases show different hydrolysis rates for the same antibiotics. asm.org The purity of the enzyme preparation is also critical, as contaminants can interfere with the assay.

Experimental Conditions : Factors such as pH, temperature, and buffer composition can significantly affect enzyme activity. asm.org Kinetic parameters are often determined at a standardized pH (e.g., 7.4) and temperature (e.g., 25°C or 37°C). asm.orgasm.org

Substrate and Inhibitor Concentrations : The choice of substrate concentrations relative to the K_m value is important for accurate parameter estimation. acs.org Similarly, the stability and solubility of the inhibitor, such as this compound, can affect the results. asm.org

Assay Method : The specific reporter substrate used (e.g., nitrocefin, ampicillin) can influence the apparent kinetic parameters due to its own binding and hydrolysis characteristics. asm.org Direct comparison of data is most reliable when the same assay conditions are used. acs.org

By carefully controlling these factors, a robust and reliable kinetic profile for this compound can be established, providing a solid foundation for understanding its biochemical function.

Molecular Docking Simulations for N Pyrrolylpenicillin Target Recognition

Ligand Preparation and Receptor Active Site Definition

The initial and crucial phase in molecular docking is the meticulous preparation of both the ligand (N-Pyrrolylpenicillin) and the receptor (the target protein, e.g., PBP2a). scotchem.ac.ukgalaxyproject.org

Ligand Preparation: The three-dimensional (3D) structure of this compound is the starting point. nih.gov This can be generated from its 2D chemical structure and then optimized to achieve a low-energy conformation. This process often involves adding hydrogen atoms, assigning partial charges to each atom, and defining rotatable bonds. volkamerlab.orgplos.org Software packages like OpenBabel or the functionality within docking suites are commonly used for this purpose. nih.govvolkamerlab.org It is critical to ensure the correct protonation state of the molecule at a physiological pH, as this can significantly influence binding interactions. readthedocs.io

Receptor Preparation and Active Site Definition: The 3D structure of the target protein, typically a PBP for penicillin derivatives, is usually obtained from a repository like the Protein Data Bank (PDB). galaxyproject.orgnih.gov Preparation of the receptor involves several steps: removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges to the amino acid residues. scotchem.ac.uk

The active site is the specific region of the enzyme where the substrate binds and a chemical reaction occurs. wikipedia.orgvocabulary.com For PBPs, the active site contains a critical serine residue that is acylated by β-lactam antibiotics. wikipedia.orgnih.gov Defining the binding pocket is a critical step. If a co-crystallized structure with a similar ligand exists, the active site can be defined as the region surrounding that ligand. nih.gov Alternatively, computational methods can predict potential binding pockets on the protein's surface. The active site is typically a groove or pocket on the enzyme's surface. wikipedia.orgnih.gov In methicillin-resistant Staphylococcus aureus (MRSA), the target is often PBP2a, which has a less accessible active site compared to other PBPs, contributing to its resistance. semanticscholar.orgmdpi.com The binding of a molecule to an allosteric site, a site distinct from the active site, can also induce conformational changes that affect the active site's accessibility and function. pharmacologycanada.orgnih.gov

A well-defined active site for docking this compound into a PBP would include the key catalytic serine and surrounding residues that are known to interact with other β-lactam antibiotics.

Scoring Functions and Binding Pose Prediction

Once the ligand and receptor are prepared, the docking software samples a large number of possible orientations and conformations of the ligand within the defined active site. This process is known as binding pose prediction . nih.govresearchgate.net

Scoring functions are mathematical models used to estimate the binding affinity for each generated pose. nih.gov These functions calculate a score that represents the predicted strength of the interaction, with lower scores generally indicating more favorable binding. plos.org There are several types of scoring functions:

Force-field-based scoring functions: These use classical mechanics principles to calculate the energy of the protein-ligand complex.

Empirical scoring functions: These are based on statistical analysis of known protein-ligand complexes and use terms that represent different types of interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Knowledge-based scoring functions: These derive statistical potentials from a database of experimentally determined protein-ligand structures. arxiv.org

The docking algorithm aims to find the pose with the best score, which is predicted to be the most stable binding conformation. researchgate.net The accuracy of the scoring function is crucial for correctly ranking different poses and predicting binding affinity. nih.gov For this compound, the scoring function would evaluate how well its chemical features complement the active site of the PBP.

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

A detailed analysis of the interactions between the predicted best pose of this compound and the PBP active site provides insights into the molecular basis of its activity. plos.org The primary types of interactions include:

Covalent Bonding: For β-lactam antibiotics, the key interaction is the formation of a covalent bond between the carbonyl carbon of the β-lactam ring and the hydroxyl group of the active site serine residue. wikipedia.org This inactivates the enzyme. Docking programs can be specifically configured to model this covalent interaction. biorxiv.org

Hydrogen Bonding: These are crucial for the specificity and stability of the ligand-protein complex. nih.govnih.gov The various functional groups on this compound, such as carbonyl oxygens and amide nitrogens, can form hydrogen bonds with amino acid residues in the PBP active site. mdpi.com For example, interactions with residues like asparagine, glutamine, and serine are common. nih.gov

Other Interactions: Other non-covalent interactions like salt bridges (ionic interactions) and cation-π interactions can also play a role in stabilizing the complex. nih.gov

The table below summarizes the potential interactions between this compound and a PBP active site.

Interaction TypeThis compound MoietyPotential PBP Residues
Covalent Bondβ-lactam ring carbonylSerine
Hydrogen BondCarbonyl oxygen, Amide nitrogenAspartic acid, Asparagine, Glutamine, Serine
Hydrophobic ContactPyrrole (B145914) ring, Thiazolidine (B150603) ringLeucine, Valine, Phenylalanine, Isoleucine

This table is a generalized representation based on known interactions of similar compounds.

Virtual Screening Strategies for Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nvidia.com In the context of this compound, virtual screening can be used to discover novel analogues with potentially improved properties, such as enhanced potency or the ability to overcome resistance. nih.gov

The process typically involves the following steps:

Library Preparation: A large database of chemical compounds is prepared, often containing millions of molecules. nvidia.com These could be commercially available compounds or virtually generated derivatives of this compound. europa.eu

Hierarchical Screening: To manage the large number of compounds, a multi-step screening approach is often used. nih.gov This may start with rapid filtering based on simple properties (like drug-likeness according to Lipinski's rule of five) to remove undesirable molecules. up.ac.za

Docking-Based Screening: The remaining compounds are then docked into the active site of the target PBP. nih.govchemrevlett.com The scoring function is used to rank the compounds based on their predicted binding affinity. mdpi.com

Hit Selection and Refinement: The top-ranked compounds, or "hits," are selected for further analysis. europa.eu This may involve more rigorous docking protocols, visual inspection of the binding poses, and eventually, experimental testing to validate their activity. nvidia.com

Through virtual screening, researchers can explore a vast chemical space to identify analogues of this compound that may have a better fit in the PBP active site or possess novel interactions that could be advantageous.

Interdisciplinary Research Perspectives and Future Directions

Integration of Experimental and Computational Findings

The study of N-Pyrrolylpenicillin, like many modern drug discovery efforts, benefits immensely from an integrated approach that combines experimental data with computational modeling. ctdbase.orgrfi.ac.uk This synergy allows for a more comprehensive understanding of the molecule's behavior and potential.

Experimental studies, which may include synthesis and in vitro antibacterial assays, provide foundational data on the compound's basic properties and efficacy. chemicalland21.comacs.org For instance, the synthesis of various pyrrole (B145914) derivatives has been a subject of extensive research, with methods like the Paal-Knorr pyrrole condensation being explored for their efficiency and versatility. mdpi.com The antibacterial activity of such compounds is often screened against a panel of both Gram-positive and Gram-negative bacteria to determine their spectrum of action. acs.orgnih.gov

Computational studies, on the other hand, offer insights into the molecular dynamics and interactions that are difficult to observe experimentally. mdpi.comfrontiersin.orguni.lu Techniques such as molecular docking can be used to predict how this compound might bind to its target proteins, such as penicillin-binding proteins (PBPs). researchgate.netresearchgate.net These proteins are crucial for bacterial cell wall synthesis, and their inhibition is the primary mechanism of action for penicillin-based antibiotics. ucpress.eduresearchgate.net Computational models can help to elucidate the binding energies and specific interactions between the N-pyrrolyl moiety and the active site of these enzymes, guiding the design of more potent derivatives.

The integration of these two research arms creates a powerful feedback loop. Experimental findings can validate and refine computational models, while computational predictions can guide more targeted and efficient experimental work, accelerating the pace of discovery. ctdbase.org

Development of Next-Generation Analogues

The development of next-generation analogues of this compound is a key strategy to enhance its antibacterial properties and overcome potential resistance mechanisms. nih.gov Research in this area focuses on modifying the core structure to improve factors such as target affinity, stability, and spectrum of activity.

One approach involves the synthesis of novel penicillin analogues with varied substituents on the pyrrole ring. researchgate.net The introduction of different functional groups can alter the electronic and steric properties of the molecule, potentially leading to stronger interactions with bacterial targets. The goal is to create derivatives that are not only more potent but also less susceptible to the deactivating effects of bacterial enzymes like β-lactamases. ucpress.edu

The table below illustrates potential areas of modification on the this compound scaffold for the development of next-generation analogues.

Structural Component Potential Modifications Desired Outcome
Pyrrole RingIntroduction of electron-withdrawing or donating groupsEnhanced binding affinity, altered electronic properties
Penam (B1241934) CoreStereochemical modificationsIncreased stability, resistance to β-lactamases
LinkerVariation in length and flexibilityOptimized positioning within the target's active site

The development of such analogues is an iterative process, often involving cycles of synthesis, biological evaluation, and computational analysis to systematically explore the structure-activity relationships (SAR).

Exploration of Novel Biological Targets

While penicillin-binding proteins (PBPs) are the traditional targets for β-lactam antibiotics, the rise of resistance necessitates the exploration of novel biological targets. researchgate.net The unique structural features of this compound, particularly the pyrrole moiety, may allow it to interact with other essential bacterial enzymes or cellular components.

Interdisciplinary research, combining microbiology, biochemistry, and computational biology, is crucial for identifying and validating new targets. This could involve screening this compound and its analogues against a broader range of bacterial proteins or investigating its effects on other cellular processes beyond cell wall synthesis.

Potential alternative targets could include enzymes involved in DNA replication, protein synthesis, or metabolic pathways that are essential for bacterial survival. The identification of a novel target for this compound would be a significant breakthrough, potentially leading to a new class of antibiotics with a different mechanism of action and a lower likelihood of cross-resistance with existing drugs.

Methodological Advancements in this compound Research

Advancements in research methodologies are continuously refining the way compounds like this compound are studied. In the realm of synthesis, new catalytic systems and reaction conditions are being developed to create pyrrole-containing molecules more efficiently and with greater structural diversity. mdpi.com

In the field of biological evaluation, high-throughput screening methods allow for the rapid assessment of the antibacterial activity of a large number of compounds. researchgate.net Furthermore, advanced spectroscopic and crystallographic techniques can provide detailed structural information about how these molecules interact with their targets at an atomic level.

Computational methods are also evolving, with more powerful algorithms and larger datasets enabling more accurate predictions of molecular properties and interactions. frontiersin.org These advancements collectively contribute to a more streamlined and insightful research process, from initial design to preclinical evaluation. The ongoing refinement of these interdisciplinary tools and techniques holds the key to unlocking the full therapeutic potential of this compound and other novel antibiotic candidates. researchgate.netucpress.edu

Q & A

Q. How can researchers ensure compliance with ethical guidelines in preclinical studies involving this compound?

  • Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies: report sample size justification, randomization methods, and blinding protocols. Include a preclinical checklist (NIH-compliant) detailing housing conditions, humane endpoints, and adverse event monitoring. Submit protocols to institutional IACUC for approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.